Methyltetrazine vs. H-Tetrazine: Stability-Kinetics Trade-Off
The methyltetrazine moiety confers substantially improved chemical stability compared to hydrogen-substituted tetrazine analogs, though at the cost of moderately reduced iEDDA cycloaddition kinetics . This trade-off is well-documented across multiple vendor specifications and class-level comparisons. Hydrogen-substituted tetrazines achieve exceptional second-order rate constants up to 30,000 M⁻¹s⁻¹ with TCO, representing the fastest reported bioorthogonal kinetics , but exhibit substantially lower chemical stability that requires more careful selection of reagents and storage conditions . Methyltetrazine derivatives, in contrast, maintain reaction kinetics of k > 800 M⁻¹s⁻¹ with TCO [1]—still orders of magnitude faster than alternative bioorthogonal chemistries such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)—while enabling long-term storage in aqueous buffers .
| Evidence Dimension | Chemical stability in buffer and storage conditions |
|---|---|
| Target Compound Data | Substantially improved stability; enables long-term storage in aqueous buffer |
| Comparator Or Baseline | Hydrogen-substituted tetrazine: substantially lower stability; requires careful reagent selection |
| Quantified Difference | Qualitative stability improvement (documented across multiple sources); kinetics reduction from up to 30,000 M⁻¹s⁻¹ to >800 M⁻¹s⁻¹ |
| Conditions | General class-level property derived from multiple tetrazine derivatives |
Why This Matters
For procurement decisions, methyltetrazine reagents offer superior shelf stability and experimental reproducibility at the acceptable cost of reduced—but still exceptionally fast—reaction kinetics.
- [1] Empire Agents. Methyltetrazine-PEG4-TAMRA Product Page. View Source
